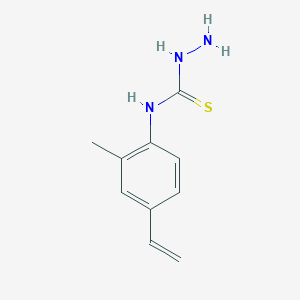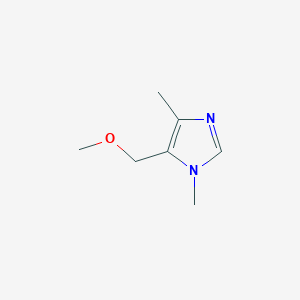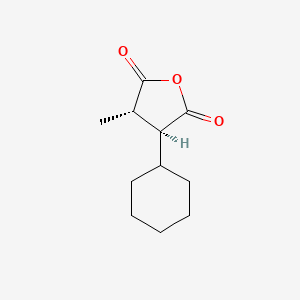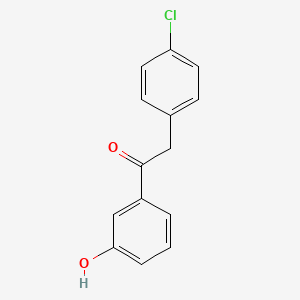
Ammonium, N,N-diethyl-N',N'-dimethyl-N,N'-oxydiethylenebis(butyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment. This particular compound is characterized by its complex structure, which includes multiple alkyl groups and a dibromide component.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) typically involves the reaction of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: Tertiary amines such as N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-) and alkyl halides like dibromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions. The temperature and duration of the reaction depend on the reactivity of the starting materials.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ions.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the compound can hydrolyze, resulting in the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation and reduction can result in various oxidized or reduced derivatives.
科学研究应用
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: It is utilized in water treatment processes to control microbial growth and in agriculture as a biocide to protect crops from pathogens.
作用机制
The mechanism of action of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane. The dibromide component enhances the compound’s antimicrobial efficacy by increasing its reactivity.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antimicrobial activity.
Tetra-n-butylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is unique due to its specific structure, which includes multiple alkyl groups and a dibromide component. This structure enhances its solubility in organic solvents and increases its antimicrobial efficacy compared to other quaternary ammonium compounds.
属性
CAS 编号 |
63957-51-7 |
|---|---|
分子式 |
C18H42Br2N2O |
分子量 |
462.3 g/mol |
IUPAC 名称 |
butyl-[2-[2-[butyl(diethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C18H42N2O.2BrH/c1-7-11-13-19(5,6)15-17-21-18-16-20(9-3,10-4)14-12-8-2;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
IPIWKLKSFLQQEA-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[125I]-Isoliothyronine](/img/structure/B14485606.png)
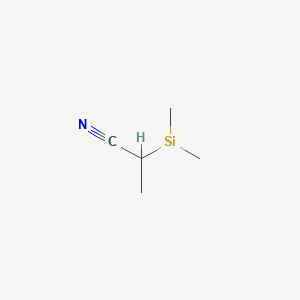
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
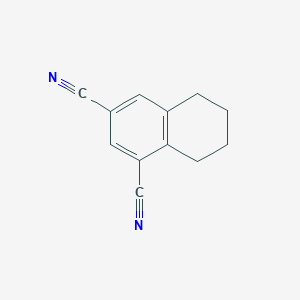
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
